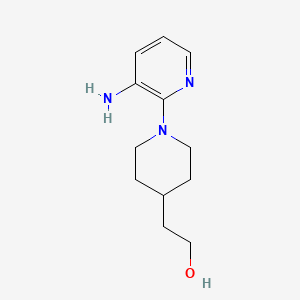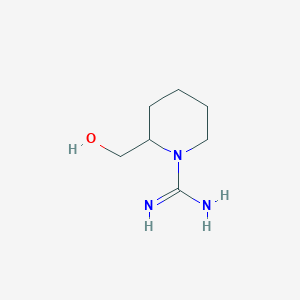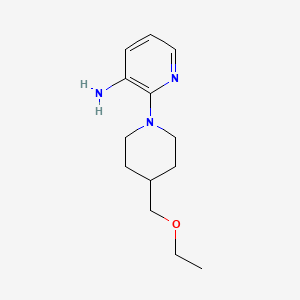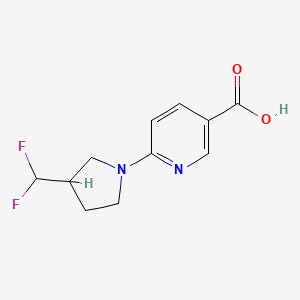
6-(3-(Difluoromethyl)pyrrolidin-1-yl)nicotinic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Intermediate Applications
- Novel synthetic routes have been developed for 2-trifluoromethyl-nicotinic acid derivatives, with these compounds acting as key intermediates in the production of COMT inhibitors, a category of drugs used in Parkinson's disease treatment (Kiss et al., 2008).
Industrial and Biochemical Uses
- Nicotinic acid, including its derivatives, is widely used in the food, pharmaceutical, and biochemical industries. Enzymatic conversion of 3-cyanopyridine is a favorable method for its production, with studies focusing on the intensification of recovery using reactive extraction techniques (Kumar et al., 2008).
Pharmaceutical Applications
- Nicotinic acid and its derivatives, including those related to 6-(3-(Difluoromethyl)pyrrolidin-1-yl)nicotinic acid, have been explored in the synthesis of pseudopeptides with potential pharmaceutical applications. These pseudopeptides bear an amidoxime function on the pyridine ring, indicating potential biological activity (Ovdiichuk et al., 2015).
Ecological Production Methods
- Ecological methods for the production of nicotinic acid, from commercially available raw materials like 3-methylpyridine and 5-ethyl-2-methylpyridine, have been explored. This is particularly relevant given the environmental concerns associated with traditional production methods (Lisicki et al., 2022).
Nicotine Conversion and Biological Studies
- There's research on the conversion of nicotinic acid into nicotine in plants like Nicotiana tabacum, which sheds light on the biological processes involved in nicotine biosynthesis (Scott, 1967).
Catalytic Applications
- Derivatives of nicotinic acid have been studied for their use as catalysts in various chemical reactions, indicating their potential utility in the field of green chemistry (Tamaddon et al., 2018).
Mécanisme D'action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Generally, compounds with a pyrrolidine ring can interact with various targets due to the versatility of this scaffold .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been used in the treatment of various diseases, suggesting they may interact with multiple pathways .
Analyse Biochimique
Biochemical Properties
6-(3-(Difluoromethyl)pyrrolidin-1-yl)nicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s fluorinated pyrrolidine ring enhances its binding affinity and specificity towards certain biomolecules. For instance, it has been observed to interact with nicotinic acetylcholine receptors, influencing their activity and modulating neurotransmission . Additionally, the compound’s interaction with cytochrome P450 enzymes can affect its metabolic stability and biotransformation .
Cellular Effects
This compound exhibits diverse effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving nicotinic acetylcholine receptors . This interaction can lead to changes in intracellular calcium levels, impacting various downstream signaling cascades. Furthermore, the compound can modulate gene expression by affecting transcription factors and other regulatory proteins . Its impact on cellular metabolism includes alterations in energy production and utilization, potentially affecting cell growth and proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound’s fluorinated pyrrolidine ring allows it to form stable complexes with nicotinic acetylcholine receptors, leading to either inhibition or activation of these receptors . This interaction can result in changes in ion channel activity, influencing neurotransmitter release and synaptic transmission. Additionally, the compound can inhibit certain enzymes, such as cytochrome P450, affecting its own metabolism and potentially leading to the formation of active metabolites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term studies have shown that the compound can maintain its activity for extended periods under controlled conditions. Its effects on cellular function may change over time, with potential alterations in gene expression and metabolic activity observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound can modulate neurotransmission and cellular metabolism without causing significant toxicity . At higher doses, it may exhibit toxic effects, including alterations in liver enzyme activity and potential neurotoxicity . Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes biotransformation primarily through the action of cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s metabolism can also affect its pharmacokinetic properties, including its absorption, distribution, and elimination .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into neurons, where it can exert its effects on nicotinic acetylcholine receptors . Additionally, binding to plasma proteins can affect its bioavailability and distribution in the body .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it can interact with relevant biomolecules . These interactions can affect the compound’s activity and function, potentially leading to changes in cellular processes and signaling pathways .
Propriétés
IUPAC Name |
6-[3-(difluoromethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O2/c12-10(13)8-3-4-15(6-8)9-2-1-7(5-14-9)11(16)17/h1-2,5,8,10H,3-4,6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXOBYGGHKSDDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)F)C2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


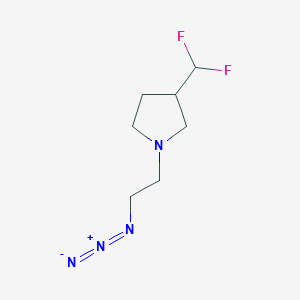



![(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)(piperidin-4-yl)methanone](/img/structure/B1476656.png)
![(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)(piperidin-2-yl)methanone](/img/structure/B1476657.png)
![Azetidin-3-yl(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)methanone](/img/structure/B1476658.png)
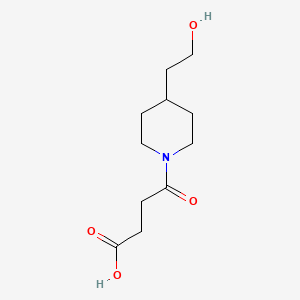
![6-(3-Chloropyrazin-2-yl)-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B1476662.png)

